2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide 2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide
Brand Name: Vulcanchem
CAS No.: 125055-65-4
VCID: VC0046767
InChI: InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)
SMILES: CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol

2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide

CAS No.: 125055-65-4

Main Products

VCID: VC0046767

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide - 125055-65-4

CAS No. 125055-65-4
Product Name 2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide
Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
IUPAC Name 6-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)
Standard InChIKey BECHPSJCRMKBSB-UHFFFAOYSA-N
SMILES CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3
Canonical SMILES CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3
Synonyms 2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide
PubChem Compound 3079287
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator